MMP-14 Inhibition: Moderate Micromolar Potency Distinct from Highly Potent 5-Fluoro Analogs
2-Phenyl-benzothiazol-6-ylamine inhibits human matrix metalloproteinase-14 (MMP-14) with an EC50 of 1.91 µM [1]. In contrast, the structurally related 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) exhibits GI50 values below 0.1 nM against MCF-7 and MDA-MB-468 breast cancer cells [2]. While GW 610 is exquisitely potent, its activity is highly dependent on the 5-fluoro substitution, which introduces a mechanism distinct from CYP1A1 induction [2]. 2-Phenyl-benzothiazol-6-ylamine, lacking this fluorine atom, occupies a different activity space—offering moderate MMP-14 inhibition that may be advantageous for probe development where high potency leads to cytotoxicity or off-target effects.
| Evidence Dimension | MMP-14 inhibition potency |
|---|---|
| Target Compound Data | EC50 = 1.91 µM |
| Comparator Or Baseline | GW 610: GI50 < 0.1 nM against MCF-7 and MDA-MB-468 (not direct MMP-14 comparator, but representative of high-potency analog class) |
| Quantified Difference | ~19,100-fold difference in potency (note: different assay readouts) |
| Conditions | Human MMP-14 enzyme assay (Sanford-Burnham Center for Chemical Genomics) vs. NCI 60-cell line panel for GW 610 |
Why This Matters
Procurement decisions for MMP-14 inhibitor screening should consider that 2-phenyl-benzothiazol-6-ylamine provides a moderately potent starting point, whereas highly potent analogs like GW 610 may be unsuitable for certain mechanistic studies due to their extreme sensitivity to structural perturbation.
- [1] BindingDB. (2025). BDBM48213: EC50 = 1.91 µM for Matrix metalloproteinase-14. View Source
- [2] Mortimer, C. G., et al. (2006). Antitumor Benzothiazoles. 26. J. Med. Chem., 49(1), 179–185. View Source
